1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Description
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Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O3/c21-16-2-1-3-17(22)15(16)11-27-10-12(4-9-18(27)28)19(29)26-13-5-7-14(8-6-13)30-20(23,24)25/h1-10H,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKUTWJABLRSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,6-Dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer and anti-inflammatory properties.
Synthesis and Structural Characteristics
The synthesis of the target compound involves a multi-step process that typically includes the reaction of 2,6-dichlorobenzaldehyde with various amines and carboxylic acids. The final product is characterized by techniques such as NMR, HPLC, and single-crystal X-ray diffraction.
Table 1: Summary of Synthesis Conditions
| Reactants | Conditions | Yield (%) |
|---|---|---|
| 2,6-Dichlorobenzaldehyde + Morpholine + Other Reagents | DMF, Room Temperature | 83.8% |
The crystal structure reveals a non-planar geometry with significant π–π interactions between aromatic rings, which may influence its biological activity by enhancing binding to target proteins.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer effects. For instance, in vitro assays against breast cancer cell lines (MCF-7 and MDA-MB-468) showed significant cytotoxicity.
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Topoisomerase I Inhibition |
| Compound B | MDA-MB-468 | 15.0 | Apoptosis Induction |
Molecular docking studies suggest that these compounds may bind effectively to the active sites of topoisomerase I, disrupting DNA replication in cancer cells.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent.
Table 3: Anti-inflammatory Activity Assessment
| Treatment Group | Edema Reduction (%) | Statistical Significance |
|---|---|---|
| Control | 0 | - |
| Compound Dose 1 | 45 | p < 0.01 |
| Compound Dose 2 | 60 | p < 0.001 |
These results suggest that the compound may inhibit cyclooxygenase enzymes involved in the inflammatory response.
Case Studies
A notable study focused on the structure-based design and synthesis of similar compounds highlighted their multitarget therapeutic potential. The research indicated that modifications in the functional groups significantly affected the biological activity profiles of these derivatives.
Case Study Example
In a comparative study involving various pyridine derivatives:
- Compound X exhibited high selectivity for cancer cells with minimal toxicity to normal cells.
- Compound Y showed promising results in reducing inflammation markers in vitro and in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
